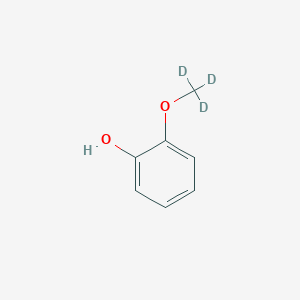

2-Methoxyphenol-d3

Overview

Description

2-Methoxyphenol-d3, also known as Guaiacol-d3, is a deuterated version of 2-methoxyphenol . It is primarily used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis . It is often added to samples in trace analysis to provide a known quantity of material for comparison .

Molecular Structure Analysis

The molecular formula of 2-Methoxyphenol-d3 is C7H5D3O2 . It is a deuterated compound, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium atoms . This makes the compound more stable and less prone to degradation .Chemical Reactions Analysis

One study has shown that the electrochemical demethylation of 2-Methoxyphenol can lead to the formation of a surface-confined catechol system . This system was found to be tolerant to various interfering biochemicals .Physical And Chemical Properties Analysis

The molar mass of 2-Methoxyphenol-d3 is 124.14 g/mol . The chemical formula is CH₃OC₆H₄OH .Scientific Research Applications

Synthesis of Natural Products

2-Methoxyphenol derivatives, including 2-Methoxyphenol-d3, are easily accessible and can be used in the total synthesis of natural products . They are particularly useful in the formation of Diels-Alder adducts, which possess unique features such as regio- and stereoselectivity and at least four contiguous stereogenic centers in one step . This makes them valuable in the construction of complex structures .

Preparation of Masked Ortho-Benzoquinones

2-Methoxyphenol derivatives can be used to prepare masked ortho-benzoquinones (MOBs) via oxidative dearomatization . MOBs are important intermediates in organic synthesis and have been used in the total synthesis of natural products .

Electrocatalytic Hydrazine Oxidation and Sensing Applications

2-Methoxyphenol can be electrochemically demethylated to form surface-confined catechol on the MWCNT (Multi-Walled Carbon Nanotube), which can then be used for efficient electrocatalytic hydrazine oxidation and sensing applications . This process is facilitated by applying a bias potential of 0.5 V vs Ag/AgCl in a neutral pH solution .

Preparation of Stable Surface-Confined Catechol

The electrochemical demethylation of 2-Methoxyphenol on a graphitic surface results in the formation of a stable and well-defined redox peak, indicating the formation of surface-confined catechol . This method is simpler and faster than conventional methods, and the resulting surface-confined catechol system has been shown to be highly efficient for hydrazine oxidation and sensing reactions .

Reference Standard in GC-MS Analysis

2-Methoxyphenol-d3 is primarily used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis . As a stable isotope labeled internal standard, it helps in the accurate determination of other compounds in the sample .

Safety and Hazards

Mechanism of Action

Target of Action

2-Methoxyphenol-d3, also known as Guaiacol-d3, is a deuterium-labeled version of Guaiacol . Guaiacol is a phenolic compound that primarily targets Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-κB) . COX-2 is an enzyme involved in inflammation and pain, while NF-κB is a protein complex that controls DNA transcription and cell survival .

Mode of Action

Guaiacol-d3 inhibits the expression of COX-2 and the activation of NF-κB when stimulated by lipopolysaccharides (LPS) . This inhibition results in an anti-inflammatory activity , as it reduces the production of pro-inflammatory mediators .

Biochemical Pathways

The biochemical pathways affected by Guaiacol-d3 are those involving COX-2 and NF-κB. By inhibiting COX-2, Guaiacol-d3 can reduce the production of prostaglandins, which are key mediators of inflammation . The inhibition of NF-κB activation prevents the transcription of genes involved in inflammation and cell survival .

Result of Action

The primary result of Guaiacol-d3’s action is its anti-inflammatory effect . By inhibiting COX-2 expression and NF-κB activation, it reduces the production of pro-inflammatory mediators, potentially alleviating symptoms of inflammation .

properties

IUPAC Name |

2-(trideuteriomethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480725 | |

| Record name | 2-Methoxyphenol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyphenol-d3 | |

CAS RN |

74495-69-5 | |

| Record name | 2-Methoxyphenol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

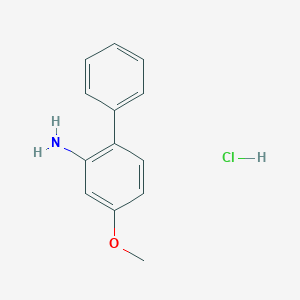

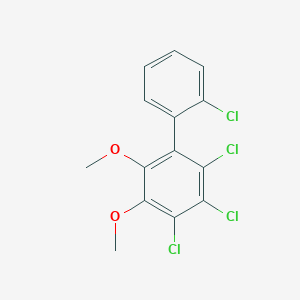

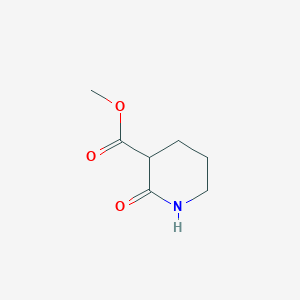

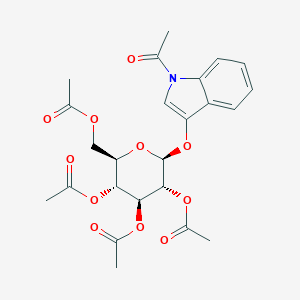

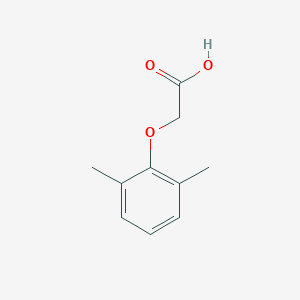

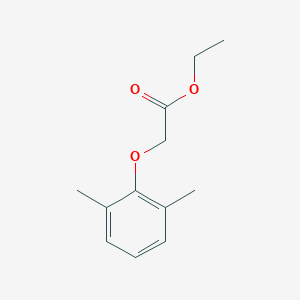

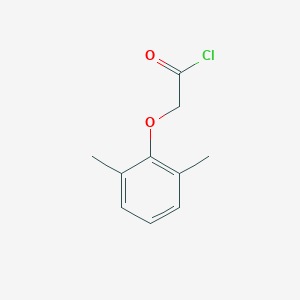

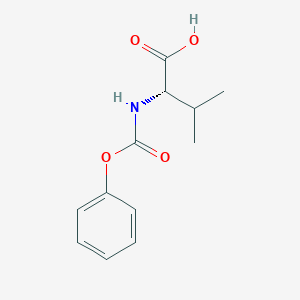

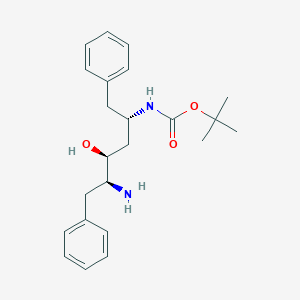

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)

![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)